![molecular formula C8H10N4O B1445296 3-(2-aminoéthyl)-1H-imidazo[4,5-b]pyridin-2-one CAS No. 1368813-23-3](/img/structure/B1445296.png)

3-(2-aminoéthyl)-1H-imidazo[4,5-b]pyridin-2-one

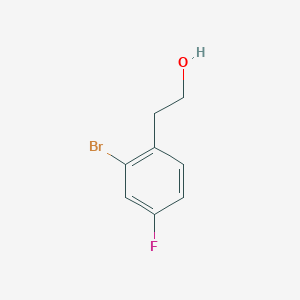

Vue d'ensemble

Description

The compound “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is a derivative of pyridine, an aromatic heterocyclic organic compound. It has been used in the synthesis of urea .

Synthesis Analysis

The synthesis of this compound could potentially involve the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines . Another synthesis method involves the reaction of 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one with 1-isothiocyanato-4-chlorobenzene .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Pyridine-based compounds like “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” have been used in various chemical reactions. For instance, they have been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . They have also been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

Découverte et développement de médicaments

Ce composé, avec son noyau imidazo[4,5-b]pyridin-2-one, est un échafaudage précieux en chimie médicinale. Il est utilisé pour synthétiser des composés biologiquement actifs qui peuvent interagir avec diverses cibles biologiques. La présence du groupe aminoéthyl permet une fonctionnalisation supplémentaire, ce qui en fait un précurseur polyvalent dans la synthèse d'agents thérapeutiques potentiels .

Profilage de l'activité biologique

Les caractéristiques structurelles de ce composé le rendent approprié pour l'étude des relations structure-activité (SAR). En modifiant différentes parties de la molécule, les chercheurs peuvent étudier comment ces changements affectent l'activité biologique, ce qui est crucial pour la conception de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits .

Neuropharmacologie

En recherche neuropharmacologique, les dérivés de ce composé sont étudiés pour leurs effets potentiels sur le système nerveux central. Par exemple, ils peuvent être utilisés pour étudier la modulation des récepteurs des neurotransmetteurs, ce qui pourrait conduire à de nouveaux traitements pour les troubles neurologiques .

Science des matériaux

Le système cyclique imidazo[4,5-b]pyridin-2-one peut être incorporé dans des matériaux pour leur conférer des propriétés spécifiques, telles qu'une stabilité accrue ou de nouvelles caractéristiques électroniques. Cela en fait un composant intéressant pour le développement de matériaux fonctionnels .

Catalyse

Les catalyseurs dérivés de ce composé pourraient être utilisés pour faciliter diverses réactions chimiques. Sa structure permet l'introduction de sites catalytiques qui peuvent augmenter l'efficacité, la sélectivité et le rendement de la réaction, ce qui est bénéfique pour les processus industriels .

Recherche agrochimique

Dans le domaine de l'agrochimie, les dérivés de ce composé peuvent être étudiés pour leurs activités pesticides ou herbicides. En comprenant son mode d'action, il peut conduire au développement de nouveaux agrochimiques plus sûrs et plus efficaces .

Chimie analytique

En tant que réactif analytique, ce composé peut être utilisé dans le développement de nouvelles analyses ou méthodes de détection. Ses propriétés chimiques uniques peuvent permettre la liaison sélective ou la réaction avec des analytes spécifiques, améliorant la sensibilité et la spécificité des techniques analytiques .

Pharmacocinétique et études ADME

Le composé peut également être utilisé dans des études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion (ADME) des médicaments. Ses analogues structurels peuvent servir de marqueurs ou de sondes pour suivre le comportement in vivo de nouveaux produits pharmaceutiques .

Safety and Hazards

While specific safety and hazard information for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” is not available, general precautions should be taken when handling this compound. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry. Pyridine-based compounds have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, there is potential for “3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one” to be used in the development of new drugs.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target protein kinases

Mode of Action

The exact mode of action of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is currently unknown. It is suggested that similar compounds inhibit the kinase activity by binding to the catalytic site . This inhibition is often reversed by ATP in a competitive manner .

Biochemical Pathways

Compounds with similar structures have been known to affect pathways involving protein kinases . These kinases play a key role in protein phosphorylation and cell signal transduction pathways .

Pharmacokinetics

The compound’s molecular weight is 17819 g/mol , which may influence its bioavailability.

Result of Action

Similar compounds have been known to inhibit kinase activity, which can affect cell growth and survival .

Analyse Biochimique

Biochemical Properties

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. This compound inhibits the kinase activity of both ROCK-I and ROCK-II, which are involved in regulating the cytoskeleton and cell motility . The inhibition is competitive with ATP, suggesting that 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one binds to the catalytic site of these kinases . Additionally, it interacts with other Rho effector kinases, such as citron kinase and protein kinase PKN, although with lower affinity .

Cellular Effects

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one has significant effects on various cell types and cellular processes. In Swiss 3T3 cells, it has been shown to abolish stress fibers at a concentration of 10 μM . This indicates its role in disrupting the actin cytoskeleton, which is crucial for maintaining cell shape and motility. Furthermore, it has minimal effects on the G1-S phase transition of the cell cycle and cytokinesis at this concentration . This suggests that while it affects the cytoskeleton, it does not significantly interfere with cell division processes.

Molecular Mechanism

The molecular mechanism of action of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. As mentioned earlier, it competitively inhibits the kinase activity of ROCK-I and ROCK-II by binding to their catalytic sites This inhibition leads to the disruption of the actin cytoskeleton, affecting cell motility and morphology

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the uptake of this compound by cells is temperature- and time-dependent, suggesting that its effects may vary with different experimental conditions . Long-term exposure to this compound may lead to sustained disruption of the cytoskeleton, potentially affecting cell morphology and motility over extended periods.

Dosage Effects in Animal Models

The effects of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one vary with different dosages in animal models. At lower doses, it may effectively inhibit ROCK kinases and disrupt the cytoskeleton without causing significant toxicity. At higher doses, it may lead to adverse effects, such as cytotoxicity and disruption of essential cellular processes . Threshold effects may be observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity.

Transport and Distribution

The transport and distribution of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one within cells and tissues are critical for its biochemical effects. The compound is taken up by cells through a carrier-mediated facilitated diffusion mechanism . This uptake is temperature- and time-dependent, indicating that its distribution within cells may vary under different experimental conditions. The compound does not exhibit concentrated accumulation, suggesting that it is evenly distributed within the cellular environment .

Subcellular Localization

The subcellular localization of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cytoplasm, nucleus, or other organelles can influence its interactions with biomolecules and its overall biochemical effects

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLJPONAOGDZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)

![(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1445216.png)

![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)

![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)

![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)